molecular formula C26H52O3 B598577 2-Hydroxytetracosanoic acid ethyl ester CAS No. 124111-47-3

2-Hydroxytetracosanoic acid ethyl ester

Cat. No.: B598577
CAS No.: 124111-47-3
M. Wt: 412.699
InChI Key: XNIPTMIZKFSVOJ-UHFFFAOYSA-N
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Description

2-Hydroxytetracosanoic acid ethyl ester is a fatty acid ester compound with the molecular formula C26H52O3. It is a derivative of tetracosanoic acid, also known as lignoceric acid, which is a saturated fatty acid. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Future Directions

2-Hydroxytetracosanoic acid ethyl ester is currently used for research purposes . As our understanding of this compound and its properties continues to grow, it may find new applications in various fields such as pharmaceuticals, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxytetracosanoic acid ethyl ester can be synthesized through the esterification of 2-hydroxytetracosanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .

Properties

IUPAC Name

ethyl 2-hydroxytetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIPTMIZKFSVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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